

Technical Support Center: GSK-7975A and TRPV6 Channels

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Compound of Interest		
Compound Name:	GSK-7975A	
Cat. No.:	B607863	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of **GSK-7975A** on TRPV6 channels.

Frequently Asked Questions (FAQs)

Q1: What is **GSK-7975A** and what is its primary target?

GSK-7975A is a potent and orally available inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which is formed by ORAI1 proteins.[1] It effectively blocks calcium influx through CRAC channels, playing a significant role in modulating immune responses and showing potential in treating conditions like acute pancreatitis.[1][2][3]

Q2: Does **GSK-7975A** have known off-target effects?

Yes, **GSK-7975A** has been shown to exhibit off-target effects, most notably on the Transient Receptor Potential Vanilloid 6 (TRPV6) channel.[4][5][6] It also shows weaker inhibitory effects on L-type Ca2+ (CaV1.2) channels.[4]

Q3: What is the reported potency of **GSK-7975A** on TRPV6 channels?

GSK-7975A completely inhibits rat TRPV6 channels at a concentration of 10 μ M.[4][5][6] The rate of inhibition is comparable to that of the general calcium channel blocker Lanthanum (La³⁺).[4][5][6]



Q4: How does the inhibitory effect of **GSK-7975A** on TRPV6 compare to its effect on its primary target, ORAI1?

While **GSK-7975A** is a potent inhibitor of both ORAI1 and TRPV6, the kinetics of inhibition differ. The onset of ORAI1 current inhibition by **GSK-7975A** is approximately 2.5-fold slower than that of La³⁺.[4] In contrast, the inhibition of TRPV6 currents by 10 μ M **GSK-7975A** occurs at a rate similar to La³⁺.[4][5][6] The IC₅₀ for ORAI1 and Orai3 currents is approximately 4 μ M. [4]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments investigating the off-target effects of **GSK-7975A** on TRPV6 channels.

Issue 1: Unexpectedly high inhibition of calcium influx in a cell line expressing both CRAC and TRPV6 channels.

- Possible Cause: The observed inhibition is a cumulative effect of GSK-7975A on both CRAC (ORAI1) and TRPV6 channels.
- Troubleshooting Steps:
 - Use specific channel blockers: To differentiate between the contributions of CRAC and TRPV6 channels to calcium entry, use a selective CRAC channel blocker that has no reported effect on TRPV6, or a known TRPV6 blocker like Ruthenium Red (RR).[7]
 - Genetic knockdown/knockout: Utilize siRNA or CRISPR/Cas9 to specifically knockdown or knockout either ORAI1 or TRPV6 in your cell line to isolate the effect of GSK-7975A on the remaining channel.
 - Varying extracellular calcium: Since TRPV6 is highly selective for Ca²⁺, altering the
 extracellular Ca²⁺ concentration can provide insights, although this may also affect CRAC
 channel activity.[7]

Issue 2: Inconsistent results in patch-clamp experiments.



- Possible Cause: The slow onset and washout of GSK-7975A's effect on ORAI1 channels, and to some extent on TRPV6, can lead to variability.
- Troubleshooting Steps:
 - Pre-incubation: For consistent inhibition, pre-incubate the cells with GSK-7975A for a sufficient duration before recording to allow the inhibitor to reach its binding site and exert its full effect. A 30-minute pre-incubation has been used for measuring IC₅₀ on CRAC channels.[4]
 - Extended washout periods: Due to the slow recovery from inhibition, especially for ORAI1,
 ensure extended washout periods if attempting to measure reversibility.[4]
 - Stable cell expression: Use a cell line with stable and consistent expression of the target channel (TRPV6 or ORAI1) to minimize variability between cells.

Issue 3: Difficulty in distinguishing between direct channel block and indirect effects on signaling pathways.

- Possible Cause: GSK-7975A's primary action is on the channel pore, but alterations in calcium influx can have widespread downstream effects on cellular signaling.
- Troubleshooting Steps:
 - FRET Microscopy: To determine if GSK-7975A affects the interaction between STIM1 and ORAI1, which is upstream of CRAC channel activation, Förster Resonance Energy Transfer (FRET) microscopy can be employed. Studies have shown that GSK-7975A does not affect STIM1 oligomerization or STIM1-Orai1 coupling.[4][5]
 - Measure store-operated calcium entry (SOCE): Use protocols that specifically measure SOCE, such as thapsigargin-induced calcium influx, to focus on the CRAC channel component of calcium entry.[3][4]
 - Directly measure channel currents: Whole-cell patch-clamp is the most direct method to observe the effect of GSK-7975A on channel currents, independent of upstream signaling events.[4]



Quantitative Data Summary

Parameter	ORAI1	ORAI3	TRPV6	L-type Ca²+ (CaV1.2)	Reference
IC50	~4.1 μM	~3.8 µM	Not explicitly reported, but 10 µM causes complete inhibition	~8 µM	[4][8]
Inhibition at 10 µM	Complete	Complete	Complete	Moderate	[4][5][6][8]
Inhibition Kinetics (t1/2)	~75-100 s (2.5-fold slower than La ³⁺)	~20 s (faster than ORAI1)	Similar rate to La ³⁺	Not explicitly reported	[4][8]

Experimental Protocols

- 1. Whole-Cell Patch-Clamp Electrophysiology for TRPV6 Currents
- Cell Preparation: HEK293 cells stably or transiently expressing human or rat TRPV6 are commonly used.[4][9]
- Solutions:
 - External Solution (in mM): 140 CsCl, 10 HEPES, 2 CaCl₂, pH 7.4 with CsOH.
 - Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, pH 7.2 with CsOH.[10]
- Recording Protocol:
 - Establish a whole-cell configuration.
 - Apply a voltage ramp protocol, for example, from -100 mV to +100 mV over 1-2 seconds,
 to elicit characteristic inwardly rectifying TRPV6 currents.[9][10]



- Obtain a stable baseline current.
- Perfuse the external solution containing the desired concentration of GSK-7975A (e.g., 10 μM).
- Record the currents until a steady-state inhibition is observed.
- For comparison, a known blocker like La³⁺ (10 μM) can be used.[4][5][6]
- 2. Fura-2 Calcium Imaging for Measuring Intracellular Calcium
- Cell Preparation: Adherent cells expressing TRPV6 are grown on coverslips.
- Dye Loading:
 - Incubate cells with Fura-2 AM (e.g., 5 µg/mL) in a suitable buffer (e.g., modified HEPES buffered saline) at 37°C for 45 minutes.[11]
 - Wash the cells and incubate for a further 25-35 minutes to allow for de-esterification of the dye.[11]
- Measurement:
 - Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
 - Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.
 - Establish a baseline fluorescence ratio in a low-calcium or calcium-free external solution.
 - Apply a high-calcium external solution to measure TRPV6-mediated calcium influx.
 - To test the effect of GSK-7975A, pre-incubate the cells with the compound or perfuse it during the experiment and observe the change in the fluorescence ratio upon calcium addition.

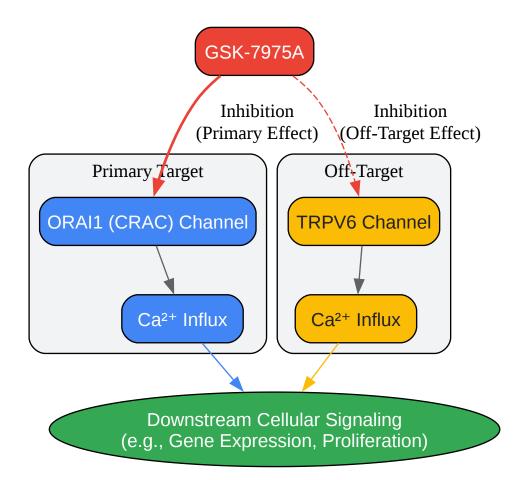
Visualizations





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Caption: A generalized workflow for investigating the effects of **GSK-7975A** on TRPV6 channels.



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Caption: The inhibitory effects of **GSK-7975A** on its primary target (ORAI1) and off-target (TRPV6).



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular pharmacology of the onco-TRP channel TRPV6 PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural mechanism of human oncochannel TRPV6 inhibition by the natural phytoestrogen genistein PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods Used for Studying TRP Channel Functions in Sensory Neurons TRP Channels
 NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Opening of the Human Epithelial Calcium Channel TRPV6 PMC [pmc.ncbi.nlm.nih.gov]
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